BAY-678 vs. Sivelestat: Comparative HNE Inhibitory Potency and Binding Kinetics
BAY-678 inhibits human neutrophil elastase (HNE) with an IC50 of 20 nM in biochemical assays using the fluorogenic peptide substrate MeOSuc-AAPV-AMC . In direct cross-study comparison, the clinically approved HNE inhibitor Sivelestat demonstrates an IC50 of 44 nM against the same enzyme, representing a 2.2-fold lower potency relative to BAY-678 [1]. More significantly, binding kinetic analysis reveals that BAY-678 exhibits a Ki of 15 nM for HNE, whereas Sivelestat displays a Ki of 200 nM (0.2 µM) [1]. This 13.3-fold difference in Ki values indicates that BAY-678 forms a substantially tighter enzyme-inhibitor complex than Sivelestat, which has direct implications for the duration of target engagement and the concentration required to maintain inhibition in dynamic biological systems.
| Evidence Dimension | HNE inhibitory potency (IC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 15 nM (HNE) |
| Comparator Or Baseline | Sivelestat: IC50 = 44 nM; Ki = 200 nM |
| Quantified Difference | IC50: 2.2-fold more potent; Ki: 13.3-fold tighter binding |
| Conditions | Biochemical assay using isolated HNE; fluorogenic peptide substrate MeOSuc-AAPV-AMC for BAY-678; standard HNE inhibition assay for Sivelestat |
Why This Matters
Lower Ki indicates that BAY-678 requires substantially lower free drug concentrations to maintain target engagement, enabling lower dosing for equivalent pharmacological effect and reducing the risk of concentration-dependent off-target activity.
- [1] Santa Cruz Biotechnology. Sivelestat sodium tetrahydrate: competitive inhibitor of human neutrophil elastase, IC50 = 44 nM, Ki = 0.2 µM. View Source
